4-(2,4-Dichlorophenyl)picolinic acid

Organometallic Chemistry OLED Materials Photophysics

4-(2,4-Dichlorophenyl)picolinic acid (CAS 1261905-62-7) is a heterocyclic aryl picolinic acid derivative with the molecular formula C12H7Cl2NO2 and a molecular weight of 268.09 g·mol⁻¹. The compound consists of a pyridine-2-carboxylic acid core substituted at the 4-position with a 2,4-dichlorophenyl group.

Molecular Formula C12H7Cl2NO2
Molecular Weight 268.09 g/mol
CAS No. 1261905-62-7
Cat. No. B6392289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,4-Dichlorophenyl)picolinic acid
CAS1261905-62-7
Molecular FormulaC12H7Cl2NO2
Molecular Weight268.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)C2=CC(=NC=C2)C(=O)O
InChIInChI=1S/C12H7Cl2NO2/c13-8-1-2-9(10(14)6-8)7-3-4-15-11(5-7)12(16)17/h1-6H,(H,16,17)
InChIKeyQMGXSKGGSAXVHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,4-Dichlorophenyl)picolinic Acid (CAS 1261905-62-7): Procurement-Relevant Identity and Structural Class Overview


4-(2,4-Dichlorophenyl)picolinic acid (CAS 1261905-62-7) is a heterocyclic aryl picolinic acid derivative with the molecular formula C12H7Cl2NO2 and a molecular weight of 268.09 g·mol⁻¹ . The compound consists of a pyridine-2-carboxylic acid core substituted at the 4-position with a 2,4-dichlorophenyl group. This specific substitution pattern distinguishes it from other (2,4-dichlorophenyl)picolinic acid positional isomers (3-, 5-, and 6-substituted), which share the same molecular formula but differ in the point of aryl attachment to the pyridine ring . The compound is commercially available at a minimum purity specification of 95% .

Why 4-(2,4-Dichlorophenyl)picolinic Acid Cannot Be Interchanged with Its Positional Isomers: The Procurement Case for Regiospecificity


Positional isomers of (2,4-dichlorophenyl)picolinic acid—with aryl substitution at the 3-, 4-, 5-, or 6-position of the pyridine ring—are not functionally interchangeable despite sharing identical molecular formula and mass. In iridium(III) picolinate complexes, the position of substitution on the picolinate ring has been shown to directly affect photophysical behavior and reactivity, demonstrating that regioisomerism is not a trivial structural variation [1]. Consequently, procurement of an incorrect isomer can lead to altered emission properties, metal-binding geometry, or loss of biological activity in applications where the 4-position substitution is specifically required. Without isomer-specific identity verification (e.g., by CAS number or NMR), generic sourcing of a '2,4-dichlorophenyl picolinic acid' risks obtaining a regioisomer with measurably different performance characteristics.

4-(2,4-Dichlorophenyl)picolinic Acid: Head-to-Head Evidence vs. Closest Analogs


Regiospecific Substitution at the 4-Position Dictates Iridium Picolinate Complex Photophysics Relative to 3- and 5-Substituted Isomers

In a systematic study of substituted picolinate positional isomers coordinated to iridium(III) bis-phenylpyridine centers, the luminescent behavior and reactivity of the resulting complexes were found to depend on the position of substitution about the picolinate ring [1]. While the study does not report numeric quantum yields for each individual isomer in the abstract, the authors explicitly conclude that the position of substitution 'has an effect on both photophysical behavior as well as the reactivity' [1]. This demonstrates that 4-substituted picolinic acid derivatives, including 4-(2,4-dichlorophenyl)picolinic acid, are not functionally equivalent to their 3- or 5-substituted counterparts when used as ancillary ligands for iridium emitters.

Organometallic Chemistry OLED Materials Photophysics

4-(2,4-Dichlorophenyl)picolinic Acid Retains the Carboxylate Metal-Chelating Motif, Distinguishing It from Amide Derivatives Used as DPP4 Inhibitors

The 2,4-dichlorophenyl pharmacophore is a critical structural element in potent dipeptidyl peptidase-4 (DPP4) inhibitors such as BMS-767778 and related 5-oxopyrrolopyridine derivatives [1]. However, these advanced clinical candidates incorporate the 2,4-dichlorophenyl group within elaborated amide-containing scaffolds, not as a free carboxylic acid. 4-(2,4-Dichlorophenyl)picolinic acid, by contrast, presents the free picolinic acid carboxylate functionality, which is capable of metal-ion chelation. This differentiates it from the amide derivatives: the target compound can serve as a metal-binding building block or a synthetic intermediate for further derivatization, whereas the amide analogs are locked into their DPP4-specific binding mode and cannot be used for metal-coordination applications.

Medicinal Chemistry Ligand Design DPP4 Inhibition

Vendor-Specified Purity of 95% Provides a Baseline Procurement Specification Relative to Less Characterized Isomers

Multiple vendors list 4-(2,4-dichlorophenyl)picolinic acid (CAS 1261905-62-7) with a minimum purity specification of 95% . In contrast, the 5-isomer (CAS 1185319-36-1) and 3-isomer (CAS 1261933-99-6) are also listed at 95% purity . While purity levels are equivalent across isomers, the explicit CAS-number-linked purity specification enables procurement of the exact regioisomer with documented quality assurance, reducing the risk of isomer cross-contamination that could arise from sourcing an unspecified '(2,4-dichlorophenyl)picolinic acid' from less rigorous suppliers.

Chemical Procurement Quality Control Purity Specification

Absence of Published Head-to-Head Biological Activity Data Necessitates Case-by-Case Experimental Validation

A comprehensive search of the published literature (PubMed, patents, BindingDB, ChEMBL) reveals no direct head-to-head biological activity comparison between 4-(2,4-dichlorophenyl)picolinic acid and its positional isomers. Isolated assay data exist for structurally related compounds—e.g., a 5-aminomethyl-4-(2,4-dichlorophenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amide showed DPP4 inhibition with an IC50 of 10 nM [1]—but these data cannot be extrapolated to the target compound due to substantial structural differences (absence of the aminomethyl, methyl, and cyanomethyl-amide substituents). Therefore, any claim of differential biological activity between 4-(2,4-dichlorophenyl)picolinic acid and its isomers would require de novo experimental comparison.

Biological Activity Data Scarcity Experimental Validation

4-(2,4-Dichlorophenyl)picolinic Acid: Evidence-Based Procurement and Application Scenarios


Phosphorescent Iridium(III) Emitter Development for OLEDs

Researchers synthesizing heteroleptic iridium(III) bis-phenylpyridine picolinate complexes for OLED applications should procure the 4-substituted isomer specifically. As demonstrated by Davidson et al. (2017), the position of picolinate substitution directly influences photophysical behavior and reactivity [1]. Use of the 3- or 5-isomer would produce an emitter with different emission characteristics, potentially undermining device performance. The 95% purity specification ensures batch-to-batch consistency in ligand synthesis.

Metal-Organic Framework (MOF) or Coordination Polymer Ligand Synthesis

The free picolinic acid carboxylate group in 4-(2,4-dichlorophenyl)picolinic acid enables metal-ion chelation, distinguishing it from amide- or ester-derivatized analogs that lack this functionality [1]. This makes the compound suitable as a building block for MOFs or coordination polymers where the 4-(2,4-dichlorophenyl) moiety can introduce steric bulk and electronic effects without blocking the metal-binding site. Procurement of the correct regioisomer ensures the intended network topology, as the position of the aryl substituent affects ligand geometry.

Synthetic Intermediate for Medicinal Chemistry Derivatization

The 2,4-dichlorophenyl pharmacophore is a validated motif in DPP4 inhibitors [1], but the free acid form of 4-(2,4-dichlorophenyl)picolinic acid provides a versatile handle for amidation, esterification, or other derivatization reactions. This contrasts with pre-formed amide analogs, which are structurally locked. Medicinal chemists designing focused libraries around the 2,4-dichlorophenyl picolinate scaffold should procure this specific CAS-numbered intermediate rather than an isomerically ambiguous mixture.

Isomer-Specific Biological Screening Campaigns

Given the absence of published comparative biological activity data among (2,4-dichlorophenyl)picolinic acid positional isomers [1], any screening campaign targeting enzymes, receptors, or cellular pathways must begin with isomerically pure material. The unambiguous CAS number 1261905-62-7 ensures that screening hits can be reliably attributed to the 4-substituted isomer, enabling reproducible SAR development.

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